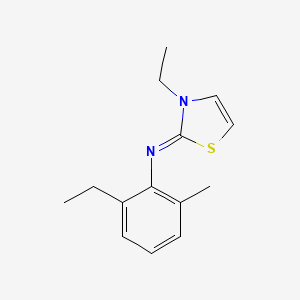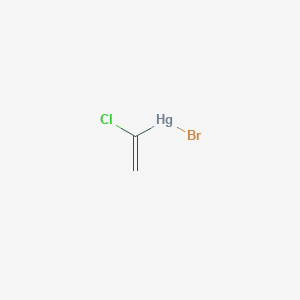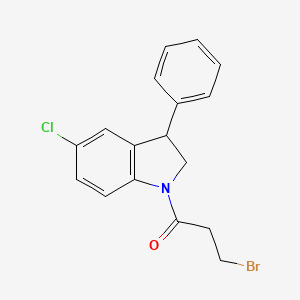![molecular formula C14H11BrClNO4S B14560069 2-(4-Bromophenyl)-7-methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate CAS No. 61657-17-8](/img/structure/B14560069.png)
2-(4-Bromophenyl)-7-methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-7-methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate is a heterocyclic compound that belongs to the thiazolopyridine family. This compound is characterized by the presence of a thiazole ring fused with a pyridine ring, along with a bromophenyl and a methyl group. The perchlorate anion is associated with the cationic thiazolopyridine structure.
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-7-methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiazole with 2-bromo-4-methylpyridine in the presence of a suitable base, followed by the addition of perchloric acid to form the perchlorate salt . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.
Chemical Reactions Analysis
2-(4-Bromophenyl)-7-methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the reduction of the thiazole ring or the bromophenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted thiazolopyridines, sulfoxides, sulfones, and reduced derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-7-methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and ultimately results in cell death. Additionally, the compound can interact with cellular membranes, leading to increased permeability and disruption of cellular homeostasis .
Comparison with Similar Compounds
2-(4-Bromophenyl)-7-methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate can be compared with other thiazolopyridine derivatives, such as:
2-(4-Bromophenyl)-5,7-dimethyl-thiazolo[3,2-a]pyrimidin-4-ylium perchlorate: This compound has a similar structure but contains an additional methyl group on the thiazole ring.
2-(4-Bromophenyl)-5,7-dimethyl-thiazolo[3,2-a]pyridin-4-ium bromide: This compound is similar but has a bromide anion instead of a perchlorate anion.
2-(4-Bromophenyl)-7-methyl-thiazolo[3,2-a]pyridin-4-ium chloride: This compound is similar but has a chloride anion instead of a perchlorate anion.
The uniqueness of this compound lies in its specific combination of substituents and the perchlorate anion, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
61657-17-8 |
|---|---|
Molecular Formula |
C14H11BrClNO4S |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
2-(4-bromophenyl)-7-methyl-[1,3]thiazolo[3,2-a]pyridin-4-ium;perchlorate |
InChI |
InChI=1S/C14H11BrNS.ClHO4/c1-10-6-7-16-9-13(17-14(16)8-10)11-2-4-12(15)5-3-11;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
DCAZSXZTKBAQHW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=[N+](C=C1)C=C(S2)C3=CC=C(C=C3)Br.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Bis(aminooxy)phosphoryl]formamide](/img/structure/B14559991.png)

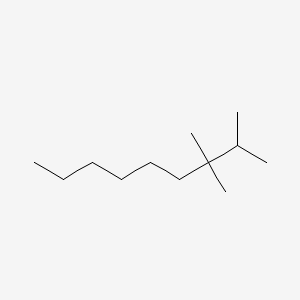
![4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline](/img/structure/B14560009.png)
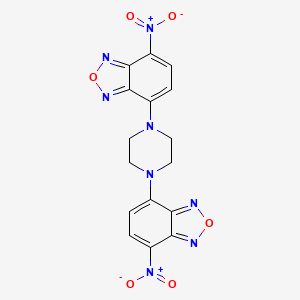
![Benzene, [[(2,2-dimethylpropyl)thio]methyl]-](/img/structure/B14560025.png)
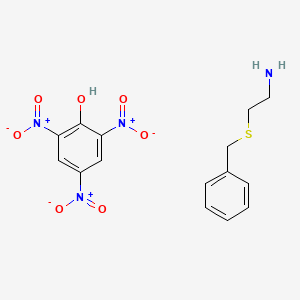
![4-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)oxy]-2-hydroxybenzoic acid](/img/structure/B14560030.png)
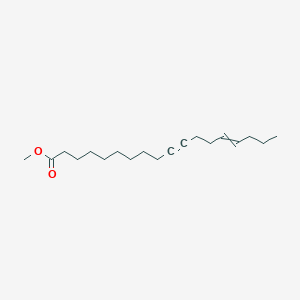
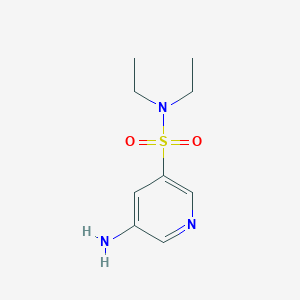
![(2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid](/img/structure/B14560041.png)
